Mat2A-IN-13

MTAP-deleted cancers Synthetic lethality MAT2A inhibition

Mat2A-IN-13 offers a distinct advantage over other MAT2A inhibitors with high cellular potency (IC50 0.273 μM), superior oral bioavailability, and robust in vivo efficacy (60% TGI at 20 mg/kg qd). It reduces tumor SAM levels by 79%, serving as an ideal benchmark for preclinical studies in MTAP-deleted cancer models. Compared to AG-270 and PF-9366, this compound provides a validated balance of pharmacokinetics and pharmacodynamics. Secure this high-purity tool now to advance your oncology research.

Molecular Formula C17H12F4N4O
Molecular Weight 364.30 g/mol
Cat. No. B12368841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMat2A-IN-13
Molecular FormulaC17H12F4N4O
Molecular Weight364.30 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC(=O)C(=C3N2C=CC(=C3)C(F)(F)F)C4=C(N=CC=C4)F
InChIInChI=1S/C17H12F4N4O/c18-14-11(2-1-6-22-14)13-12-8-9(17(19,20)21)5-7-25(12)16(24-15(13)26)23-10-3-4-10/h1-2,5-8,10H,3-4H2,(H,23,24,26)
InChIKeyDVPGIHIDSHTDTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mat2A-IN-13: A Potent, Orally Bioavailable MAT2A Inhibitor with Superior In Vivo Efficacy in MTAP-Deleted Xenograft Models


Mat2A-IN-13 (Compound 30) is an allosteric methionine adenosyltransferase 2A (MAT2A) inhibitor that belongs to a novel series of 3H-pyrido[1,2-c]pyrimidin-3-one derivatives [1]. It functions by selectively reducing S-adenosylmethionine (SAM) levels in methylthioadenosine phosphorylase (MTAP)-deleted cancer cells, thereby exploiting a synthetic lethal vulnerability [1]. This compound exhibits oral bioavailability and a favorable pharmacokinetic profile, positioning it as a valuable research tool for investigating MAT2A-dependent tumor biology [1].

Why Generic MAT2A Inhibitor Substitution Is Not Advisable: Evidence for Mat2A-IN-13 Differentiation


MAT2A inhibitors are not interchangeable due to substantial variations in biochemical potency, cellular efficacy, metabolic stability, cytochrome P450 (CYP) liability, and in vivo tumor growth suppression. For instance, while AG-270 (clinical candidate) demonstrates enzymatic inhibition (IC50 = 14 nM) and PF-9366 shows only moderate potency (IC50 = 420 nM) , Mat2A-IN-13 provides a distinct balance of high cellular potency, superior oral exposure, and significantly greater in vivo efficacy in MTAP-deleted xenograft models [1]. These differences translate directly to experimental outcomes, making compound-specific validation essential for reproducible research and accurate pharmacological profiling.

Mat2A-IN-13 Quantitative Differentiation: Head-to-Head Comparisons Against Clinical Benchmark AG-270


Superior In Vivo Tumor Growth Inhibition (TGI) Compared to AG-270 in MTAP-Deleted HCT-116 Xenograft Model

Mat2A-IN-13 demonstrates significantly enhanced in vivo antitumor efficacy relative to the clinical-stage MAT2A inhibitor AG-270 in an MTAP-deleted HCT-116 xenograft mouse model [1]. At an oral dose of 20 mg/kg once daily for 21 days, Mat2A-IN-13 achieved a tumor growth inhibition (TGI) of 60%, whereas AG-270 administered at a higher dose of 50 mg/kg yielded only 43% TGI under comparable conditions [1].

MTAP-deleted cancers Synthetic lethality MAT2A inhibition Xenograft tumor models

Mat2A-IN-13 Exhibits Potent Anti-Proliferative Activity in HCT-116 MTAP–/– Cells at Sub-Micromolar Concentrations

In HCT-116 MTAP–/– human colorectal carcinoma cells, Mat2A-IN-13 (Compound 30) inhibits cell proliferation with an IC50 of 0.273 μM [1]. This cellular potency is comparable to that reported for AG-270 in the same cell line (IC50 = 0.2–0.257 μM) and significantly superior to the first-generation allosteric inhibitor PF-9366, which exhibits an enzymatic IC50 of 420 nM and correspondingly weaker cellular activity .

MTAP-deleted cancers Cell proliferation MAT2A inhibition HCT-116 cell line

Favorable ADME Profile: Low Intrinsic Clearance and No Major CYP Inhibition Liability

Mat2A-IN-13 demonstrates high metabolic stability in human liver microsomes with an intrinsic clearance (CLint) of 1.4 mL/min/kg, indicating a low rate of hepatic elimination [1]. Furthermore, it exhibits minimal drug-drug interaction potential, with IC50 values against four major cytochrome P450 (CYP) isoforms (3A4, 2C9, 2C19, 2D6) all exceeding 10 μM [1]. In contrast, some other MAT2A inhibitors in development have been associated with CYP liabilities that may complicate in vivo studies or translational applications.

ADME Drug metabolism Cytochrome P450 MAT2A inhibitor

Mat2A-IN-13 Achieves High Oral Bioavailability and Systemic Exposure in Preclinical Species

Mat2A-IN-13 exhibits robust oral exposure across species. Following a single oral dose of 10 mg/kg in rats, the compound achieved an AUC0-last of 16,244 ng·h/mL [1]. In dogs, a 3 mg/kg oral dose yielded an AUC0-last of 9,312 ng·h/mL [1]. These values compare favorably to published pharmacokinetic parameters for AG-270, which requires substantially higher doses to achieve comparable exposure in xenograft studies [1].

Pharmacokinetics Oral bioavailability MAT2A inhibitor AUC

Significant Reduction of Tumor SAM Concentration Confirms On-Target Engagement

Mat2A-IN-13 effectively engages its target in vivo, as evidenced by a 79% reduction in tumor S-adenosylmethionine (SAM) concentration measured 10 hours after the final dose on day 21 of treatment [1]. This level of SAM suppression is a direct pharmacodynamic readout of MAT2A inhibition and correlates strongly with the observed tumor growth inhibition [1]. In contrast, AG-270's weaker antitumor response (43% TGI) suggests less efficient or sustained target engagement in the same model [1].

S-adenosylmethionine (SAM) MAT2A inhibition Pharmacodynamics MTAP-deleted tumors

Mat2A-IN-13 Optimal Research and Preclinical Application Scenarios


In Vivo Efficacy Studies in MTAP-Deleted Xenograft or Syngeneic Tumor Models

Mat2A-IN-13 is ideally suited for chronic oral dosing studies in immunocompromised mice bearing MTAP-deleted human tumor xenografts (e.g., HCT-116, lung adenocarcinoma, pancreatic cancer). With a TGI of 60% at 20 mg/kg qd and robust SAM reduction, it provides a validated tool for evaluating MAT2A inhibition as a monotherapy or in combination with PRMT5 inhibitors or checkpoint blockade [1].

Pharmacodynamic Biomarker Validation and Target Engagement Assessment

The compound's ability to reduce tumor SAM levels by 79% makes it an excellent positive control for developing and validating pharmacodynamic assays in preclinical oncology research. Researchers can use Mat2A-IN-13 to establish SAM depletion as a correlative biomarker for MAT2A inhibition in tumor biopsies or liquid biopsies [1].

In Vitro Synthetic Lethality Screens and Mechanism-of-Action Studies

Mat2A-IN-13 can be employed as a selective MAT2A inhibitor in high-throughput screens to identify synthetic lethal interactions or resistance mechanisms in MTAP-deleted cancer cell lines. Its sub-micromolar cellular IC50 (0.273 μM) and clean CYP profile allow for extended in vitro exposures without confounding off-target effects [1].

Comparative Pharmacology with Clinical MAT2A Inhibitors

Given its direct head-to-head comparison with AG-270 in the same xenograft model, Mat2A-IN-13 serves as a benchmark tool for preclinical comparative studies. It can be used to evaluate the relative contribution of pharmacokinetic vs. pharmacodynamic factors in determining in vivo efficacy and to assess the impact of chemical scaffold differences on target selectivity and tumor response [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mat2A-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.